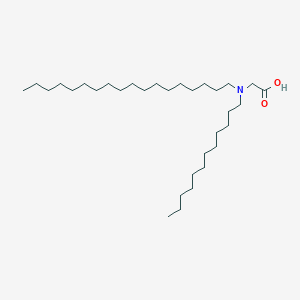
N-Dodecyl-N-octadecylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N-octadecylglycine is a synthetic organic compound with the molecular formula C32H65NO2. It is a derivative of glycine, where the hydrogen atoms of the amino group are replaced by dodecyl and octadecyl groups. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and detergents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-octadecylglycine typically involves the reaction of glycine with dodecylamine and octadecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N-octadecylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: N-alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N-octadecylglycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature, which helps in solubilizing hydrophobic proteins.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N-octadecylglycine primarily involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic molecules, thereby increasing their solubility. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, facilitating the solubilization and stabilization of these structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecylglycine
- N-Octadecylglycine
- N-Dodecyl-N-tetradecylglycine
Uniqueness
N-Dodecyl-N-octadecylglycine is unique due to its dual long-chain alkyl groups, which provide enhanced amphiphilic properties compared to similar compounds with shorter or single alkyl chains. This makes it particularly effective in applications requiring strong surfactant properties and the ability to solubilize highly hydrophobic molecules .
Eigenschaften
CAS-Nummer |
183585-57-1 |
|---|---|
Molekularformel |
C32H65NO2 |
Molekulargewicht |
495.9 g/mol |
IUPAC-Name |
2-[dodecyl(octadecyl)amino]acetic acid |
InChI |
InChI=1S/C32H65NO2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30-33(31-32(34)35)29-27-25-23-21-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,34,35) |
InChI-Schlüssel |
LYCCPAFGPOATOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


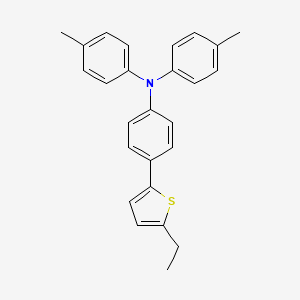

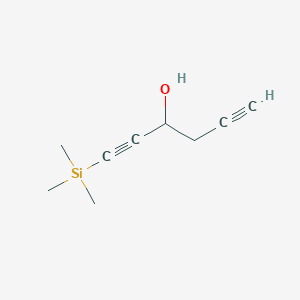
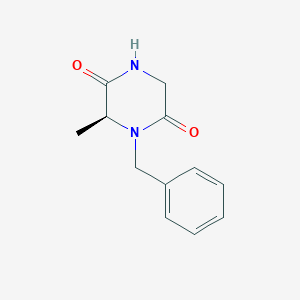
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
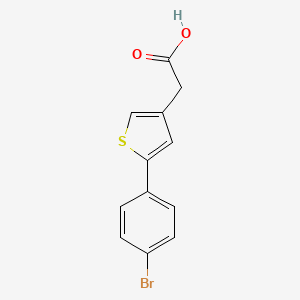
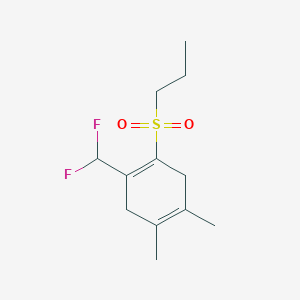

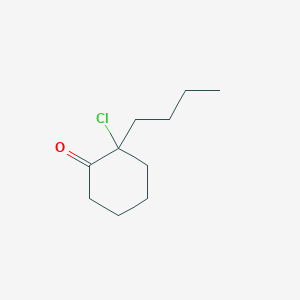


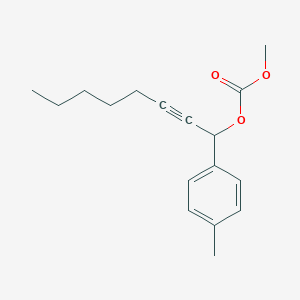
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)

